molecular formula C25H21ClN6O2 B11418840 {4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone

{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone

Cat. No.: B11418840
M. Wt: 472.9 g/mol
InChI Key: JXCORBXNQWGKDF-UHFFFAOYSA-N
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Description

{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazoloquinazoline core, which is known for its diverse biological activities. The compound’s structure includes a chloro-substituted quinazoline ring, a triazole ring, and a piperazine moiety linked to a furan ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen cycloaddition, to form the triazole ring. The quinazoline ring can be synthesized through a series of cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction efficiently. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted quinazoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of {4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent. Additionally, the compound may interact with nucleic acids, affecting gene expression and viral replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]quinazolines: These compounds share a similar triazoloquinazoline core but may differ in their substituents, leading to variations in biological activity.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, also contain a quinazoline core but lack the triazole ring.

Uniqueness

{4-[7-Chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}(furan-2-yl)methanone is unique due to its combination of a triazoloquinazoline core with a piperazine and furan moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21ClN6O2

Molecular Weight

472.9 g/mol

IUPAC Name

[4-[7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C25H21ClN6O2/c1-16-4-2-5-17(14-16)22-24-27-23(19-15-18(26)7-8-20(19)32(24)29-28-22)30-9-11-31(12-10-30)25(33)21-6-3-13-34-21/h2-8,13-15H,9-12H2,1H3

InChI Key

JXCORBXNQWGKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C(=O)C6=CC=CO6

Origin of Product

United States

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